2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide
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Overview
Description
2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide is a heterocyclic compound that contains both thiazole and piperazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide typically involves the reaction of thiazole derivatives with piperazine derivatives. One common method involves the use of chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate, which is then reacted with thiazole derivatives . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .
Scientific Research Applications
2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored as an antitumor agent, showing promising results in inhibiting the growth of certain cancer cell lines
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest in the G2 phase . This mechanism is particularly relevant in its antitumor activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: These compounds also contain thiazole and piperazine moieties and have been studied for their antitumor activities.
N-(4-(Morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide: Similar in structure but with a morpholine ring, these compounds have shown comparable biological activities.
Uniqueness
2-(4-(Thiazol-2-yl)piperazin-1-yl)acetamide is unique due to its specific combination of thiazole and piperazine rings, which confer distinct chemical and biological properties. Its ability to inhibit topoisomerase II and induce cell cycle arrest makes it a promising candidate for further development as an antitumor agent .
Properties
Molecular Formula |
C9H14N4OS |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C9H14N4OS/c10-8(14)7-12-2-4-13(5-3-12)9-11-1-6-15-9/h1,6H,2-5,7H2,(H2,10,14) |
InChI Key |
RQHUISILUMYFKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2=NC=CS2 |
Origin of Product |
United States |
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